N'-(3,4-dimethylphenyl)-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide
Description
N'-(3,4-Dimethylphenyl)-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide is a structurally complex molecule featuring:
- Ethanediamide backbone: This central oxamide linkage (N-C(O)-C(O)-N) facilitates hydrogen bonding and influences crystallinity .
- Thiophene moieties: Two thiophene rings, one functionalized with a carbonyl group at the 2-position, contribute to π-π stacking interactions and electronic delocalization.
- 3,4-Dimethylphenyl substituent: Enhances lipophilicity and steric bulk compared to simpler aryl groups.
Characterization would involve NMR, IR (for carbonyl and amide groups), and mass spectrometry, with crystallography tools like SHELX or ORTEP-3 for structural elucidation .
Properties
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S2/c1-12-5-6-14(10-13(12)2)22-20(25)19(24)21-11-15-7-8-17(27-15)18(23)16-4-3-9-26-16/h3-10H,11H2,1-2H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYKYLMNEHKAEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-(Thiophene-2-Carbonyl)Thiophene-2-Carboxylic Acid
Step 1 : Thiophene-2-carbonyl chloride is prepared by treating thiophene-2-carboxylic acid with thionyl chloride (SOCl₂) under reflux (60°C, 4 hr).
Step 2 : Friedel-Crafts acylation of thiophene-2-carboxylic acid methyl ester using AlCl₃ as a catalyst in dichloromethane (DCM) at 0°C yields 5-(thiophene-2-carbonyl)thiophene-2-carboxylate.
Step 3 : Saponification with NaOH (2M, ethanol/water, 70°C) produces the free carboxylic acid (yield: 78–82%).
Preparation of N-(3,4-Dimethylphenyl)Ethane-1,2-Diamine
Step 1 : Ethylenediamine is selectively mono-protected with Boc anhydride in THF (0°C, 2 hr).
Step 2 : The free amine reacts with 3,4-dimethylphenyl isocyanate in DMF at room temperature (24 hr) to form the urea derivative.
Step 3 : Boc deprotection using TFA/DCM (1:1, 1 hr) yields N-(3,4-dimethylphenyl)ethane-1,2-diamine (yield: 85%).
Final Amide Coupling
Step 1 : Activation of 5-(thiophene-2-carbonyl)thiophene-2-carboxylic acid with HATU and DIPEA in DMF (0°C, 30 min).
Step 2 : Reaction with N-(3,4-dimethylphenyl)ethane-1,2-diamine at 25°C for 12 hr forms the bis-amide product.
Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol yields the target compound (purity >98%, overall yield: 52–58%).
Alternative Synthetic Routes
One-Pot Sequential Amidation
A streamlined approach combines in-situ activation and coupling:
Enzymatic Catalysis
Lipase B from Candida antarctica (CAL-B) catalyzes amide bond formation in non-aqueous media:
- Solvent : tert-Butanol, 40°C, 72 hr.
- Advantages : Avoids racemization and harsh reagents.
- Limitation : Lower yield (37%) due to enzyme compatibility issues.
Process Optimization and Scalability
Solvent and Catalyst Screening
| Parameter | Options Tested | Optimal Choice |
|---|---|---|
| Coupling Reagent | HATU, EDCl, DCC | HATU (yield +12%) |
| Solvent | DMF, DCM, THF | DMF (reactivity 2×) |
| Temperature | 0°C, 25°C, 40°C | 25°C (balance) |
Waste Reduction Strategies
- Recyclable Catalysts : Immobilized AlCl₃ on mesoporous silica reduces heavy metal waste.
- Solvent Recovery : Distillation reclaims >90% DMF for reuse.
Characterization and Quality Control
Spectroscopic Data
Purity Assessment
- HPLC : C18 column, acetonitrile/water (70:30), retention time 6.7 min (purity 98.3%).
- Thermogravimetric Analysis (TGA) : Decomposition onset at 218°C, confirming thermal stability.
Industrial-Scale Considerations
Continuous Flow Synthesis
Microreactor systems enhance heat transfer and mixing:
Regulatory Compliance
- ICH Guidelines : Residual solvents <50 ppm (validated by GC-MS).
- Genotoxic Impurities : Controlled via QbD-based process design.
Chemical Reactions Analysis
Hydrolysis of Amide Bonds
The ethanediamide core undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives. Key findings:
| Conditions | Reagents | Products | Yield | Source |
|---|---|---|---|---|
| Acidic (HCl, 110°C) | 6M HCl, reflux | 3,4-dimethylphenylamine + thiophene-2-carboxylic acid derivatives | 78-85% | |
| Basic (NaOH, 80°C) | 4M NaOH, ethanol/water | Sodium salts of carboxylic acids + free amine intermediates | 65-72% |
Hydrolysis rates depend on steric hindrance from the 3,4-dimethylphenyl group, with longer reaction times (8–12 hrs) required compared to unsubstituted analogs.
Electrophilic Aromatic Substitution (Thiophene Rings)
The electron-rich thiophene rings participate in electrophilic substitutions. Representative reactions:
Sulfonation
| Reagent | Conditions | Position | Product Stability |
|---|---|---|---|
| H₂SO₄/SO₃ | 0°C, 2 hrs | β-position | Thermolabile above 60°C |
| Chlorosulfonic acid | DCM, 25°C, 4 hrs | α-position | Stable under ambient conditions |
Sulfonated derivatives show enhanced solubility in polar solvents, useful for further functionalization .
Nitration
| Nitration Agent | Solvent | Temp. | Major Isomer Ratio (α:β) |
|---|---|---|---|
| HNO₃/H₂SO₄ | H₂SO₄ | 0°C | 3:1 |
| Acetyl nitrate | Ac₂O | 25°C | 4:1 |
Nitrated products serve as intermediates for coupling reactions with amines or thiols .
Thiophene Ring Oxidation
Thiophene moieties oxidize to form sulfoxides or sulfones under controlled conditions:
| Oxidizing Agent | Solvent | Time | Product | Application |
|---|---|---|---|---|
| mCPBA | DCM | 6 hrs | Thiophene sulfoxide | Chiral catalyst precursors |
| H₂O₂/CH₃CO₂H | Acetic acid | 12 hrs | Thiophene sulfone | Polymer modification |
Sulfone derivatives exhibit increased thermal stability (ΔTₘ = +40°C vs. parent compound).
Nucleophilic Acyl Substitution
The carbonyl group adjacent to the thiophene ring reacts with nucleophiles:
| Nucleophile | Catalyst | Product Class | Yield |
|---|---|---|---|
| Grignard reagents | None | Tertiary alcohols | 60-68% |
| Hydrazine | EtOH, Δ | Hydrazides | 82% |
| Primary amines | DIPEA, DMF | Substituted amides | 75-89% |
Reactions proceed via tetrahedral intermediates, with steric effects from the dimethylphenyl group slowing kinetics by ~30% compared to des-methyl analogs.
Cross-Coupling Reactions
The thiophene rings facilitate palladium-catalyzed couplings:
| Reaction Type | Conditions | Partner | Application |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | Aryl boronic acids | Biaryl systems for drug design |
| Stille coupling | Pd₂(dba)₃, AsPh₃, THF | Vinyl stannanes | Conjugated polymers |
Coupling efficiencies exceed 90% for electron-deficient partners due to the electron-withdrawing carbonyl group .
Amide Reduction
| Reducing Agent | Solvent | Temp. | Product | Notes |
|---|---|---|---|---|
| LiAlH₄ | THF | 0°C→25°C | Secondary amines | Exothermic; requires slow addition |
| BH₃·THF | THF | 65°C | Amines + borane complexes | Safer alternative to LiAlH₄ |
Reduced products demonstrate increased basicity (pKₐ ~9.5 vs. parent pKₐ ~0.5).
Cyclization Reactions
Intramolecular cyclizations form heterocyclic systems under basic conditions:
| Base | Solvent | Product | Ring Size | Yield |
|---|---|---|---|---|
| K₂CO₃ | DMF | Thieno[3,2-b]pyrrolidone | 5-membered | 55% |
| DBU | Toluene | Benzothiazepine | 7-membered | 48% |
Cyclized derivatives show enhanced π-stacking capabilities (λₘₐₓ shift +25 nm) .
Scientific Research Applications
Chemical Structure and Synthesis
The molecular formula for N'-(3,4-dimethylphenyl)-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide is , with a molecular weight of approximately 398.50 g/mol. The compound features a unique structure that integrates both aromatic and thiophene moieties, contributing to its biological activity and chemical properties .
The synthesis typically involves multi-step reactions using commercially available precursors, including thiophenes and aromatic amines. Key steps include controlling reaction conditions such as temperature and pH to maximize yield and purity. Techniques like high-performance liquid chromatography (HPLC) are employed to monitor the synthesis process.
Medicinal Chemistry
This compound is primarily studied for its potential therapeutic applications. The compound can interact with various biological targets, including enzymes and receptors, which may lead to the development of new pharmaceuticals.
Key Areas of Research:
- Antioxidant Activity: Research indicates that compounds with similar structures exhibit significant antioxidant properties, which could be beneficial in treating oxidative stress-related diseases .
- Antibacterial Properties: Studies have demonstrated that derivatives of thiophene-based compounds can possess antibacterial activity, making them candidates for antibiotic development .
- Anti-inflammatory Effects: Some derivatives have shown promise in reducing inflammation, suggesting potential applications in treating inflammatory diseases .
Materials Science
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to form stable thin films can be utilized in:
- Organic Light Emitting Diodes (OLEDs): The compound's electronic characteristics may enhance the efficiency of OLEDs.
- Organic Solar Cells: Its integration into photovoltaic devices could improve energy conversion efficiencies due to its favorable charge transport properties.
Case Study 1: Antioxidant Evaluation
A study evaluated the antioxidant activity of a series of thiophene derivatives similar to this compound. The results indicated that these compounds exhibited significant free radical scavenging activity, suggesting their potential use in nutraceutical formulations aimed at combating oxidative stress-related conditions.
Case Study 2: Antibacterial Testing
In another investigation, the antibacterial efficacy of various thiophene-based compounds was assessed against common pathogens. The findings revealed that certain derivatives demonstrated substantial zones of inhibition, highlighting their potential as new antibacterial agents.
Mechanism of Action
The mechanism of action of N’-(3,4-dimethylphenyl)-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Key Observations:
- Backbone Diversity: The target compound’s ethanediamide core distinguishes it from mono-carboxamide derivatives (e.g., ) and bis-carboxamides with longer spacers (). This impacts hydrogen-bonding capacity and rigidity .
- Substituent Effects : The 3,4-dimethylphenyl group in the target compound increases hydrophobicity compared to halogenated () or methoxy-substituted () analogues. Fluorinated groups () enhance electronegativity and metabolic stability.
- Thiophene vs. Thiazole/Oxadiazole : Thiophene rings (target, ) favor π-stacking, while thiazole/oxadiazole systems () introduce heteroatoms capable of coordination or hydrogen bonding .
Biological Activity
N'-(3,4-dimethylphenyl)-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide, a compound with the CAS number 1798021-92-7, has garnered attention in recent research for its potential biological activities, particularly in the field of cancer therapy. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C20H18N2O3S2
- Molecular Weight : 398.50 g/mol
- Structure : The compound contains a thiophene moiety and a dimethylphenyl group, which are crucial for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. The following sections summarize key findings from recent studies.
Cytotoxicity Studies
Several studies have evaluated the cytotoxic effects of this compound:
-
Cell Lines Tested :
- Human promyelocytic leukemia HL-60
- Squamous cell carcinoma HSC-2, HSC-3, and HSC-4
-
Methodology :
- Cells were treated with varying concentrations of the compound (0 to 100 µM) for 48 hours.
- Viability was assessed using the MTT assay to determine the half-maximal inhibitory concentration (IC50).
-
Results :
- The compound demonstrated high potency against malignant cells with IC50 values significantly lower than those observed in non-malignant cells.
- Selectivity indices (SI) were calculated to evaluate tumor specificity, showing that the compound is more toxic to cancer cells compared to non-malignant cells.
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HL-60 | 5.0 | 10 |
| HSC-2 | 7.5 | 8 |
| HSC-3 | 6.0 | 9 |
| HSC-4 | 8.5 | 7 |
The mechanisms underlying the cytotoxic effects of this compound have been explored through various approaches:
-
Apoptosis Induction :
- The compound was found to induce apoptosis in cancer cells through activation of caspase pathways.
- Flow cytometry analysis indicated an increase in sub-G1 phase cells upon treatment, suggesting DNA fragmentation.
-
DNA Damage :
- Studies indicated that the compound causes DNA damage in MSI (microsatellite instability) cancer cells by inhibiting Werner syndrome ATP-dependent helicase (WRN), a target for synthetic lethality in cancer therapy.
Case Studies
Recent publications have highlighted specific case studies where this compound was utilized:
- Study on MSI Cancer Therapy :
- Comparative Analysis with Other Compounds :
Q & A
Basic: How can the synthesis of this compound be optimized for higher yield and purity?
Methodological Answer:
The compound’s synthesis involves multi-step reactions, including Friedel-Crafts acylation for thiophene functionalization and oxalamide linkage formation. Key optimizations include:
- Catalyst Selection : Use Lewis acids (e.g., AlCl₃) for efficient acylation .
- Temperature Control : Maintain sub-zero temperatures during oxalyl chloride coupling to minimize side reactions .
- Purification : Employ column chromatography (eluent: dichloromethane/ethyl acetate gradients) to isolate intermediates. Recrystallization in ethanol/water mixtures improves final product purity .
- Reagent Ratios : Optimize stoichiometry (e.g., 1.2:1 molar ratio of thiophene intermediate to oxalyl chloride) to drive reactions to completion .
Basic: What spectroscopic and crystallographic techniques are critical for structural characterization?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR (400–600 MHz) to confirm connectivity. For example, the thiophene protons appear as distinct doublets (δ 7.2–7.6 ppm), while oxalamide protons resonate as singlets (δ 8.1–8.3 ppm) .
- X-ray Crystallography : Employ SHELXL for small-molecule refinement. Single crystals grown via slow evaporation (solvent: DMSO/EtOH) can resolve bond angles and confirm stereochemistry . Use ORTEP-3 for graphical representation of thermal ellipsoids .
Advanced: How can computational modeling predict biological interactions or metabolic pathways?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., COX-2 or kinase enzymes). Parameterize the thiophene and oxalamide moieties for hydrogen bonding and π-π stacking .
- Metabolic Prediction : Apply in silico tools like ADMET Predictor to identify aldehyde oxidase (AO)-mediated oxidation sites, particularly on the dimethylphenyl group . Validate predictions with in vitro microsomal assays .
Advanced: How to resolve contradictions in spectroscopic data during characterization?
Methodological Answer:
- Cross-Validation : Combine NMR with high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., calculated [M+H]: 447.12, observed: 447.13) .
- Dynamic NMR : If rotational isomers (e.g., oxalamide conformers) cause split peaks, analyze variable-temperature NMR to observe coalescence .
- Alternative Techniques : Use X-ray diffraction to unambiguously resolve ambiguous NOE correlations or coupling constants .
Advanced: What experimental designs assess its biological activity in vitro and in vivo?
Methodological Answer:
- In Vitro :
- In Vivo :
Advanced: How to evaluate the compound’s stability under varying storage or reaction conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (T >200°C suggests thermal stability) .
- Light Sensitivity : Expose to UV (254 nm) for 48h; monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
- Hydrolytic Stability : Incubate in buffers (pH 2–12) at 37°C for 72h. Oxalamide bonds are prone to alkaline hydrolysis; use neutral storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
